An In-Depth Technical Guide to 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine: A Scaffold of Interest in Medicinal Chemistry
An In-Depth Technical Guide to 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine: A Scaffold of Interest in Medicinal Chemistry
An In-Depth Technical Guide to 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine: A Scaffold of Interest in Medicinal Chemistry
CAS Number: 1198154-67-4
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine, a heterocyclic compound of increasing interest within the medicinal chemistry landscape. While detailed experimental data for this specific molecule remains largely proprietary, this document consolidates available information and presents a scientifically grounded, hypothetical synthetic pathway based on established chemical principles and analogous transformations within the broader class of pyrido-oxazines. The guide delves into the physicochemical properties, a proposed synthetic route with detailed protocols, and the potential applications of this scaffold in drug discovery, particularly in the realm of kinase inhibition and oncology. The content is structured to provide both a foundational understanding for researchers new to this class of compounds and nuanced insights for seasoned drug development professionals.
Introduction: The Pyrido[4,3-b][1][2]oxazine Core in Drug Discovery
The fusion of a pyridine ring with an oxazine moiety creates the pyrido[4,3-b][1][2]oxazine scaffold, a heterocyclic system that has garnered significant attention in the field of medicinal chemistry. This structural motif is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. The inherent asymmetry and rich electronic features of this core, arising from the presence of nitrogen and oxygen heteroatoms, provide a three-dimensional architecture that is conducive to specific and high-affinity binding to protein active sites.
Derivatives of the broader oxazine class have demonstrated a wide spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The pyridine ring, a common feature in many approved drugs, often serves as a key hydrogen bond acceptor and can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 5-position of the pyrido[4,3-b][1][2]oxazine core, as in the title compound, is a strategic modification. Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding and other non-covalent interactions. This makes 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine a promising starting point for the development of novel therapeutics.
Physicochemical Properties and Structural Attributes
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. These parameters influence its solubility, permeability, and ultimately, its bioavailability and therapeutic efficacy.
| Property | Value | Source(s) |
| CAS Number | 1198154-67-4 | [3][4] |
| Molecular Formula | C₇H₇ClN₂O | [3][4] |
| Molecular Weight | 170.6 g/mol | [3][4] |
| Physical State | Solid | [3][4] |
| Purity | Typically >95% (commercial sources) | [3][4] |
| IUPAC Name | 5-chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine | [4] |
| Canonical SMILES | ClC1=NC=CC2=C1NCCO2 | [4] |
| InChI Key | GOTGHJHYANOPEJ-UHFFFAOYSA-N | [4] |
A Proposed Synthetic Pathway: A Scientifically Grounded Approach
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine.
Step-by-Step Experimental Protocols (Hypothetical)
Step 1: Synthesis of 2-Amino-3-nitro-5-chloropyridine (2)
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Rationale: The introduction of a nitro group at the 3-position is a crucial first step to enable the subsequent installation of a hydroxyl group. The amino group at the 2-position directs the nitration to the adjacent 3-position.
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Protocol:
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To a stirred solution of concentrated sulfuric acid (50 mL) at 0°C, add 2-amino-5-chloropyridine (1) (12.85 g, 0.1 mol) portion-wise, maintaining the temperature below 10°C.
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Once the addition is complete, slowly add a mixture of concentrated nitric acid (10 mL) and concentrated sulfuric acid (10 mL) dropwise, ensuring the temperature does not exceed 10°C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Pour the reaction mixture carefully onto crushed ice (200 g) with vigorous stirring.
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Neutralize the resulting solution with a saturated solution of sodium bicarbonate until a yellow precipitate forms.
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Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-amino-3-nitro-5-chloropyridine (2).
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Step 2: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine (3)
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Rationale: This step involves the diazotization of the amino group of the nitro-intermediate, followed by hydrolysis to introduce the hydroxyl group, and subsequent reduction of the nitro group to an amine. A more direct approach, as outlined in a related patent[5], involves diazotization of a 3-amino precursor.
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Protocol:
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Suspend 2-amino-3-nitro-5-chloropyridine (2) (17.35 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL).
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Add a catalyst, such as palladium on carbon (10 mol%), and subject the mixture to hydrogenation (50 psi) at room temperature for 8-12 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
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The crude 2-hydroxy-3-amino-5-chloropyridine (3) can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
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Step 3: Synthesis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine (4)
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Rationale: The final step involves the formation of the oxazine ring through a nucleophilic substitution reaction. The amino and hydroxyl groups of the precursor (3) react with a suitable two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base.
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Protocol:
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To a solution of 2-hydroxy-3-amino-5-chloropyridine (3) (14.45 g, 0.1 mol) in a polar aprotic solvent such as DMF (100 mL), add a base, for instance, potassium carbonate (27.6 g, 0.2 mol).
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To this stirred suspension, add 1,2-dibromoethane (20.6 g, 0.11 mol) dropwise at room temperature.
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Heat the reaction mixture to 80-100°C and stir for 12-18 hours.
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After cooling to room temperature, pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine (4).
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Characterization and Analytical Data (Predicted)
While specific spectral data for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine is not publicly available, we can predict the expected signals based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as the methylene protons of the oxazine ring. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen and oxygen heteroatoms.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift, and the carbons of the heterocyclic rings will appear in the aromatic and aliphatic regions, respectively.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.6 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak approximately one-third the intensity of the M peak).
Potential Applications in Drug Discovery and Research
The 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine scaffold holds considerable promise as a building block in drug discovery programs. Its structural features suggest several potential therapeutic applications:
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Kinase Inhibitors: The pyrido-oxazine core can serve as a scaffold for the design of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of many known kinase inhibitors.
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Anticancer Agents: The development of novel anticancer agents is a major focus of modern drug discovery. The cytotoxic and antiproliferative activities observed in related pyrido-oxazine derivatives suggest that this scaffold could be explored for the development of new oncology therapeutics.
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CNS-Active Agents: The ability of small molecules to cross the blood-brain barrier is a critical factor in the development of drugs for central nervous system disorders. The physicochemical properties of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine could be fine-tuned through further chemical modification to optimize its potential for CNS applications.
Workflow for Exploring the Therapeutic Potential
Caption: A typical workflow for exploring the therapeutic potential of a novel chemical scaffold.
Conclusion and Future Perspectives
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine represents a valuable chemical entity with significant potential for the development of novel therapeutic agents. While a detailed, publicly available experimental dossier for this specific compound is currently limited, this guide provides a robust, scientifically-informed framework for its synthesis and potential applications. The proposed synthetic route offers a clear and logical pathway for its preparation, and the predicted analytical characteristics provide a basis for its characterization.
As the demand for novel chemical matter in drug discovery continues to grow, scaffolds such as 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine will undoubtedly play a crucial role. Further research into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is warranted to fully unlock the therapeutic potential of this promising heterocyclic system.
References
- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
Sources
- 1. 5-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine(1198154-67-4) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
